molecular formula C20H17N3O3S B2629412 N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-59-9

N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

カタログ番号: B2629412
CAS番号: 690253-59-9
分子量: 379.43
InChIキー: QMBSIMLNVDNYFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. Key structural elements include:

  • A 9-methyl group on the pyrido ring.
  • A 4-oxo moiety in the pyrimidine ring.
  • A 2-carboxamide substituent linked to a 2-methoxybenzyl group.

特性

IUPAC Name

N-[(2-methoxyphenyl)methyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-6-5-9-23-17(12)22-19-14(20(23)25)10-16(27-19)18(24)21-11-13-7-3-4-8-15(13)26-2/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSIMLNVDNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structure, which combines elements of pyridine and thieno[2,3-d]pyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and experimental findings.

Chemical Structure

The compound can be represented as follows:

N 2 methoxybenzyl 9 methyl 4 oxo 4H pyrido 1 2 a thieno 2 3 d pyrimidine 2 carboxamide\text{N 2 methoxybenzyl 9 methyl 4 oxo 4H pyrido 1 2 a thieno 2 3 d pyrimidine 2 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds with similar structures have been shown to inhibit specific enzymes and receptors involved in cancer progression and other diseases. The mechanism of action likely involves:

  • Inhibition of Kinases : Many pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives exhibit inhibitory effects on tyrosine kinases, which are crucial in signaling pathways for cell proliferation and survival.
  • Modulation of Nucleic Acids : The compound may interact with DNA or RNA, influencing gene expression and cellular processes.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds. For instance, pyrido[2,3-d]pyrimidines have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
B1NCI-H19750.013
B8A5490.440
B9H19750.297

These results indicate that modifications to the core structure can enhance biological activity.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects on different cancer cell lines. For example:

  • Caco-2 Cells : Compounds derived from thieno[3,2-d]pyrimidines showed a growth inhibition rate ranging from 43% to 87% depending on the concentration used (5 µM and 10 µM) .

Case Studies

A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives highlighted that specific modifications can significantly enhance their antiproliferative effects against triple-negative breast cancer cells . The synthesized derivatives showed varied inhibitory activities indicating that structural changes directly affect biological outcomes.

類似化合物との比較

Substituent Variations on the Carboxamide Group

The 2-methoxybenzyl group distinguishes the target compound from analogs with different aromatic or heteroaromatic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings/Activity Reference
Target Compound 2-Methoxybenzyl Not provided Not provided N/A N/A
N-(1,3-Thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Thiazol-2-yl C₁₅H₁₀N₄O₂S₂ 342.39 No bioactivity data provided
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl Not provided Not provided Analgesic activity in acetic acid writhing model
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 2,4-Dimethoxyphenyl Not provided Not provided No bioactivity data provided

Key Observations :

  • The thiazol-2-yl substituent () introduces a heterocyclic group, which may enhance hydrogen bonding or π-stacking interactions compared to the methoxybenzyl group.
  • Benzyl-substituted analogs () exhibit analgesic activity, suggesting that the carboxamide’s aromatic substituent influences bioactivity .

Core Ring System Variations

The target compound’s pyrido-thieno-pyrimidine core differs from analogs with pyrrolo or pyrimidine-only systems:

Compound Class Core Structure Key Feature Biological Relevance
Target Compound Pyrido[1,2-a]thieno[2,3-d]pyrimidine Thieno ring enhances planarity Potential kinase inhibition (inferred)
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine () Pyrrolo ring instead of thieno Reduced aromaticity Unclear; synthesis-focused studies
4-Hydroxyquinolin-2-one () Simpler bicyclic system Bioisosteric to pyrido-pyrimidine Analgesic activity demonstrated

Key Observations :

  • Bioisosterism between pyrido-pyrimidine and 4-hydroxyquinolin-2-one () suggests shared pharmacological mechanisms despite structural differences .

Physical Data from Analogs :

  • Melting Points : Analogs in exhibit melting points ranging from 180–250°C, influenced by substituent polarity .
  • NMR Shifts : Aromatic proton signals in pyrido-pyrimidine nuclei are deshielded (~δ 8.0–9.0 ppm), while benzylamide protons appear at δ 4.5–5.5 ppm .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques validate its structural integrity?

  • Methodological Answer : The synthesis typically involves condensation of pyrido-pyrimidine intermediates with substituted benzylamines under reflux conditions in ethanol. Key steps include cyclization to form the thieno-pyrimidine core and subsequent carboxamide coupling. Structural validation employs elemental analysis (C, H, N, S content) and 1H NMR spectroscopy , where aromatic proton shifts in the pyrido-pyrimidine nucleus (δ 7.5–8.5 ppm) and methoxybenzyl substituents (δ 3.8–4.2 ppm) confirm regioselectivity . High-resolution mass spectrometry (HRMS) further verifies molecular weight (±0.001 Da tolerance) .

Q. How is preliminary biological activity assessed for this compound in academic research?

  • Methodological Answer : Initial screening uses the acetic acid-induced writhing model in rodents to evaluate analgesic activity. Doses (10–100 mg/kg) are administered intraperitoneally, and writhes are counted over 30 minutes. Parallel in vitro assays (e.g., PARP-1 inhibition) employ enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values. Positive controls (e.g., olaparib for PARP-1) and statistical analysis (ANOVA, p < 0.05) ensure reliability .

Q. What spectroscopic methods are critical for distinguishing this compound from structural analogs?

  • Methodological Answer : 1H-13C HSQC NMR resolves overlapping signals in aromatic regions, while IR spectroscopy identifies carbonyl stretching vibrations (~1680–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the fused pyrido-thieno-pyrimidine system and methoxybenzyl orientation .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize biological efficacy?

  • Methodological Answer : SAR studies systematically modify substituents (e.g., methoxy position, pyrimidine methylation) and compare bioactivity. For example:
Analog SubstituentPARP-1 IC₅₀ (nM)Analgesic Efficacy (% Inhibition)
3-Methoxybenzyl12.578%
4-Methoxybenzyl45.862%
9-Ethyl (vs. 9-Methyl)28.365%

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to PARP-1’s catalytic domain, guiding rational design .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values in PARP-1 assays) are addressed by:
  • Replicating experiments under standardized conditions (pH, temperature, solvent).
  • Validating purity via HPLC (>98% purity threshold).
  • Testing in alternative models (e.g., ex vivo tumor spheroids) to confirm target engagement .

Q. How is the pharmacokinetic profile optimized without compromising therapeutic efficacy?

  • Methodological Answer : Pharmacokinetic optimization involves:
  • LogP adjustments : Introducing polar groups (e.g., hydroxyl) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility.
  • Metabolic stability assays : Liver microsome studies (human/rat) identify vulnerable sites (e.g., methoxy demethylation).
  • Plasma protein binding (PPB) : Ultracentrifugation quantifies unbound fractions to ensure sufficient bioavailability .

Q. What advanced techniques characterize interaction mechanisms with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to PARP-1. Cryo-EM (if target size permits) visualizes compound-enzyme complexes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。